molecular formula C13H18N2O2 B4621950 N-(4-methylbenzyl)-N'-propylethanediamide

N-(4-methylbenzyl)-N'-propylethanediamide

Cat. No.: B4621950
M. Wt: 234.29 g/mol
InChI Key: GDQDIRZYHBWLTB-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N'-propylethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its ability to act as a ligand for various receptors in the body. MPEDA is synthesized through a multi-step process that involves the reaction of 4-methylbenzylamine with propionyl chloride, followed by the reaction of the resulting product with ethylenediamine.

Scientific Research Applications

Corrosion Inhibition

One study focused on the corrosion inhibiting properties of novel compounds for mild steel in acid solutions, highlighting their effectiveness as corrosion inhibitors. These inhibitors are crucial for protecting metal surfaces during industrial processes like pickling of steel and oil well acidization. The study used a variety of experimental techniques to evaluate the performance, concluding that the synthesized compounds exhibited high inhibition efficiency, behaving predominantly as cathodic type inhibitors. This implies their potential industrial application in protecting steel against corrosion (Singh & Quraishi, 2016).

Antioxidant Properties

Another research area involves the electrochemical and spectroscopic study of N,N′-substituted p-phenylenediamines, which are significant antioxidants in the rubber industry. These compounds, upon oxidation, exhibit reversible redox couples, suggesting their role in stabilizing rubber by undergoing specific chemical transformations (Rapta et al., 2009).

Polymer and Materials Science

Polymers featuring photolabile groups, such as the o-nitrobenzyl group, have seen increasing utilization in polymer chemistry for creating photodegradable hydrogels and other materials. This research highlights the versatility of these chemical groups in developing new polymer backbones and materials with controlled properties (Zhao et al., 2012).

Shape-Memory Materials

Research into novel crosslinked polyurethanes as shape-memory polymers showcases the application of specific chemical structures in creating materials that can return to their original shape after deformation. These materials have potential uses in various fields, including biomedical devices (Buckley, Prisăcariu, & Caraculacu, 2007).

Crystal Structure and Optical Properties

A study on the synthesis and characterization of N-(4-methyl­benzyl)­benzamide crystals delves into their potential as multifunctional optical and piezoelectric materials. The research highlights the importance of understanding crystal structures for developing new materials with desired properties (Goel et al., 2017).

Properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-8-14-12(16)13(17)15-9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQDIRZYHBWLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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